molecular formula C25H24N2O2S B4146211 2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide

2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide

Cat. No.: B4146211
M. Wt: 416.5 g/mol
InChI Key: ZMQIYAOYWOKZTM-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanophenyl group, a thioether linkage, and a propylphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 2-cyanophenylthiol with an appropriate halide under basic conditions. For example, 2-cyanophenylthiol can be reacted with 2-bromoethylbenzene in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the thioether linkage.

    Amidation Reaction: The resulting thioether can then be subjected to an amidation reaction with 2-(4-propylphenoxy)ethylamine. This reaction can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioether and nitrile groups may play a role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanophenyl)thio]-N-[2-(mesityloxy)ethyl]benzamide
  • 2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide

Uniqueness

2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylphenoxyethyl group, in particular, may influence its solubility, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[2-(4-propylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-2-7-19-12-14-21(15-13-19)29-17-16-27-25(28)22-9-4-6-11-24(22)30-23-10-5-3-8-20(23)18-26/h3-6,8-15H,2,7,16-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQIYAOYWOKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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